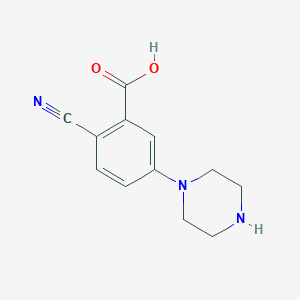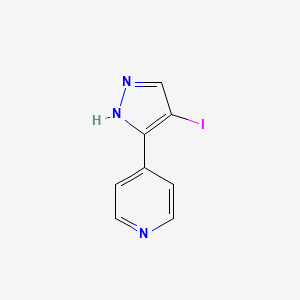
4-(4-Iodo-1H-pyrazol-3-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Iodo-1H-pyrazol-3-YL)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Iodo-1H-pyrazol-3-YL)pyridine typically involves the iodination of a preformed pyrazole-pyridine structure. One common method includes the reaction of 4-bromo-1H-pyrazole with pyridine-3-boronic acid under Suzuki coupling conditions, followed by iodination using iodine or an iodine-containing reagent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Iodo-1H-pyrazol-3-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the rings.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products depend on the specific reaction but can include various substituted pyrazole-pyridine derivatives, which may have enhanced biological or chemical properties .
Aplicaciones Científicas De Investigación
4-(4-Iodo-1H-pyrazol-3-YL)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Iodo-1H-pyrazol-3-YL)pyridine in biological systems involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application but often involve modulation of signal transduction pathways or inhibition of enzyme activity .
Comparación Con Compuestos Similares
- 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
- 1H-Pyrazolo[3,4-b]pyridines
Comparison: 4-(4-Iodo-1H-pyrazol-3-YL)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and specificity for certain targets .
Propiedades
Fórmula molecular |
C8H6IN3 |
|---|---|
Peso molecular |
271.06 g/mol |
Nombre IUPAC |
4-(4-iodo-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6IN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12) |
Clave InChI |
QRHIXVLXNROISE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=C(C=NN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


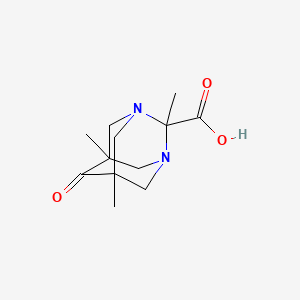

![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)


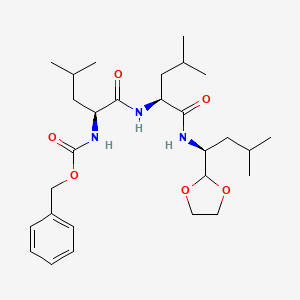
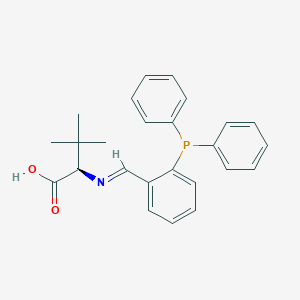
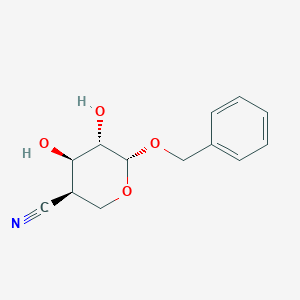
![2-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-5-[[4-(hexadecylsulphonyl)phenyl]amino]-2,4-dihydro-3h-pyrazol-3-one](/img/structure/B12849996.png)



